molecular formula C5H3BrN2O4 B13750055 3-Nitro-4-hydroxy-5-bromopyridine N-oxide CAS No. 31872-66-9

3-Nitro-4-hydroxy-5-bromopyridine N-oxide

Cat. No.: B13750055
CAS No.: 31872-66-9
M. Wt: 234.99 g/mol
InChI Key: UAOUZQSNNHOJCJ-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) N-Oxide Chemistry and its Significance in Organic Synthesis

Pyridine N-oxides are a versatile and important class of heterocyclic compounds that serve as crucial intermediates in organic synthesis. researchgate.netsemanticscholar.org The chemistry of pyridine and its derivatives is significant for creating intermediates that lead to biologically active compounds and novel materials. researchgate.net While the pyridine ring is generally stable and relatively unreactive, its oxidation to a pyridine N-oxide dramatically alters its chemical properties. researchgate.netsemanticscholar.org This transformation is key to the functionalization of the pyridine scaffold because it activates the heterocyclic ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions than the parent pyridine. semanticscholar.orgresearchgate.net

The N-oxide group, first described by Meisenheimer in 1926, enhances the reactivity of the pyridine ring, particularly at the ortho (C2/C6) and para (C4) positions. researchgate.netscripps.edu This activation allows for a wide range of chemical transformations, including C-H activation, arylation, acylation, alkylation, halogenation, and cross-coupling reactions, often with high regioselectivity and in good yields. researchgate.netbohrium.com Consequently, pyridine N-oxides are utilized as foundational building blocks for synthesizing various substituted pyridines, many of which are components of biologically active molecules and pharmaceuticals. semanticscholar.orgresearchgate.netbohrium.com

Beyond their role as synthetic intermediates, pyridine N-oxides also function as mild, nucleophilic oxidizing agents, ligands in metal complexes, and catalysts in various organic transformations. bohrium.comacs.orgthieme-connect.de The N-O bond is relatively weak, which facilitates oxygen transfer reactions. thieme-connect.de A significant advantage in their synthetic utility is that the N-oxide functionality can be readily removed through deoxygenation reactions after the desired functionalization of the pyridine ring has been achieved, providing access to the target substituted pyridine. semanticscholar.orgresearchgate.net Recent advancements have further expanded their application into fields like photoredox catalysis, where they can act as hydrogen atom transfer (HAT) precursors. acs.orgacs.org

Contextualization of Halogenated, Nitrated, and Hydroxylated Pyridine N-Oxide Derivatives

The activated nature of the pyridine N-oxide ring allows for the efficient introduction of various functional groups, including halogens, nitro groups, and hydroxyl groups, creating highly functionalized and synthetically useful derivatives.

Halogenated Pyridine N-Oxides: The halogenation of pyridine N-oxides is a practical and highly regioselective method for producing halo-substituted pyridines, which are themselves valuable pharmaceutical intermediates. nih.govacs.org Reagents such as oxalyl chloride can be used to achieve efficient halogenation at the C2 position under mild conditions. researchgate.net These halogenated derivatives serve as common precursors for subsequent modifications through SNAr (nucleophilic aromatic substitution) or cross-coupling reactions, enabling the introduction of a wide array of other functional groups. acs.org The incorporation of halogen atoms can also influence reaction efficiency when the N-oxide is used as an oxidant in other transformations. acs.org

Nitrated Pyridine N-Oxides: The N-oxide group activates the pyridine ring towards electrophilic attack, facilitating nitration, a reaction that is difficult to achieve with pyridine itself. lookchem.com The nitration of pyridine N-oxide typically occurs at the C4 position, yielding 4-nitropyridine (B72724) N-oxide. oc-praktikum.deresearchgate.net The presence of the electron-withdrawing nitro group significantly alters the electronic properties and reactivity of the molecule. nih.gov This nitro group can act as an effective leaving group, allowing for its ready replacement by various nucleophiles, which provides an excellent method for preparing a range of 4-substituted pyridine N-oxides and their corresponding pyridines after deoxygenation. researchgate.net

Hydroxylated Pyridine N-Oxides: The synthesis of hydroxylated pyridine N-oxides can be accomplished through several routes. One notable method involves the photochemical valence isomerization of pyridine N-oxides, which can selectively introduce a hydroxyl group at the C3 position. nih.govacs.org Another approach involves the de-etherification of alkoxy-pyridine N-oxides to yield the corresponding hydroxylated product. google.com The hydroxyl group, a strong hydrogen bond donor and acceptor, can significantly influence the molecule's physicochemical properties and provides a reactive site for further derivatization, such as etherification or esterification.

Rationale for Investigating 3-Nitro-4-hydroxy-5-bromopyridine N-Oxide

The investigation of polysubstituted heterocyclic compounds is a cornerstone of modern chemical research, driven by the need for novel molecular scaffolds in drug discovery and materials science. This compound represents a molecule of significant interest due to its dense and varied functionalization. The non-N-oxide analogue, 3-bromo-4-hydroxy-5-nitropyridine, is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, largely because its bromine and nitro groups enhance its reactivity. chemimpex.com The addition of the N-oxide moiety is expected to further modulate this reactivity and introduce new chemical properties.

This compound possesses a unique combination of functional groups on the activated pyridine N-oxide core, each contributing to its chemical character and potential reactivity. The convergence of an electron-withdrawing nitro group, a halogen atom (bromine), a hydroxyl group, and the N-oxide functionality on a single heterocyclic ring suggests a high potential for diverse and selective chemical transformations.

The bromine atom at the C5 position can potentially serve as a leaving group in nucleophilic substitution or as a handle for metal-catalyzed cross-coupling reactions. The nitro group at C3 is a strong electron-withdrawing group that heavily influences the electron distribution of the ring, activating it for certain reactions and deactivating it for others. The hydroxyl group at C4 can act as a directing group, a proton source, or a site for derivatization. Finally, the N-oxide group itself activates the ring, can direct ortho-metallation, and can be removed reductively. rsc.orgdiva-portal.org This poly-functional nature makes the compound a versatile platform for synthesizing more complex molecular architectures.

Functional GroupPositionElectronic EffectPotential Role in Chemical Transformations
N-OxideN1Activates ring (π-donation, σ-withdrawal)Directing group for substitution (C2/C6), enables ortho-lithiation, can be deoxygenated
Nitro (-NO₂)C3Strongly electron-withdrawingModulates ring reactivity, potential leaving group, can be reduced to an amino group
Hydroxyl (-OH)C4Electron-donating (resonance), electron-withdrawing (induction)Site for etherification/esterification, directing group, modulates acidity/basicity
Bromo (-Br)C5Electron-withdrawing (induction), electron-donating (resonance)Leaving group in SNAr, site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck)

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, natural products, and functional materials. researchgate.netnih.gov The synthesis and study of novel, highly substituted heterocycles like this compound are fundamental to advancing heterocyclic chemistry. Such molecules serve as testbeds for developing new synthetic methodologies and for probing the intricate structure-activity relationships that govern molecular interactions.

The pyridine N-oxide scaffold itself is an emerging and privileged structure in medicinal chemistry. nih.gov The N-oxide motif can act as a bioisostere of a carbonyl group, serve as a potent hydrogen bond acceptor, and improve physicochemical properties like solubility. nih.govresearchgate.net In some contexts, heterocyclic N-oxides can be selectively reduced in hypoxic (low oxygen) environments, such as those found in solid tumors, to generate cytotoxic radicals, making them promising candidates for developing targeted anticancer agents. nih.gov Therefore, the synthesis and characterization of new, functionalized pyridine N-oxides contribute directly to the toolbox available to medicinal chemists for the rational design of new therapeutic agents. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31872-66-9

Molecular Formula

C5H3BrN2O4

Molecular Weight

234.99 g/mol

IUPAC Name

3-bromo-1-hydroxy-5-nitropyridin-4-one

InChI

InChI=1S/C5H3BrN2O4/c6-3-1-7(10)2-4(5(3)9)8(11)12/h1-2,10H

InChI Key

UAOUZQSNNHOJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1O)Br)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Nitro 4 Hydroxy 5 Bromopyridine N Oxide

Direct Oxidation Approaches for Pyridine (B92270) N-Oxide Formation

The conversion of the nitrogen atom in a pyridine ring to an N-oxide is a crucial transformation that fundamentally alters the ring's reactivity. The N-oxide group increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack, while also activating the ring towards certain nucleophilic substitutions. researchgate.net This step is typically performed using strong oxidizing agents.

Peroxy acids (peracids) are classic and widely used reagents for the N-oxidation of pyridines and other N-heterocycles. rsc.org The reaction proceeds via the transfer of an oxygen atom from the peracid to the lone pair of electrons on the pyridine nitrogen.

Commonly employed peracids include:

m-Chloroperoxybenzoic acid (m-CPBA): A stable, commercially available, and effective reagent for N-oxidation. It is often used due to its reliability and good yields. nih.gov

Peracetic acid: This reagent can be used as a pre-formed solution or, more conveniently and safely, generated in situ from hydrogen peroxide and acetic acid. google.com The in situ method avoids the storage of potentially unstable peracetic acid and is suitable for larger-scale synthesis. google.com Catalysts such as maleic acid or maleic anhydride can be employed to facilitate the in situ generation and reaction. google.com

The choice of peracid and reaction conditions depends on the electronic nature of the substituents on the pyridine ring. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can make the pyridine nitrogen less nucleophilic and thus harder to oxidize.

To overcome the limitations of stoichiometric peracids, particularly regarding safety, cost, and environmental impact, various catalytic systems have been developed. These methods often use a more benign terminal oxidant, such as hydrogen peroxide (H₂O₂).

Titanium Silicalite (TS-1)/H₂O₂ System: This heterogeneous catalytic system is highly effective for the N-oxidation of pyridine derivatives. organic-chemistry.orgresearchgate.net The reaction can be implemented in a continuous flow microreactor, which offers significant advantages in terms of safety, efficiency, and scalability over traditional batch reactors. organic-chemistry.orgresearchgate.net This method has demonstrated high yields (up to 99%) and catalyst stability over extended periods of continuous operation. organic-chemistry.orgresearchgate.net

Anhydride-Catalyzed H₂O₂ Oxidation: Maleic anhydride derivatives can act as catalysts in the N-oxidation of pyridines using hydrogen peroxide. nih.govrsc.org These systems function by forming a reactive peracid intermediate in a catalytic cycle, offering an alternative to the stoichiometric use of reagents like m-CPBA. nih.gov The choice of anhydride catalyst can be tuned based on the electronic properties of the pyridine substrate; for instance, 1-cyclohexene-1,2-dicarboxylic anhydride is particularly effective for electron-deficient pyridines. rsc.org

Other Transition Metal Catalysts: While less common for simple N-oxidation, various transition metal complexes are known to interact with and catalyze reactions involving pyridine N-oxides. acs.org For instance, a one-pot oxidation/bromination process can utilize methyltrioxorhenium/urea hydrogen peroxide as the oxidant system. tcichemicals.comtcichemicals.com

Table 1: Comparison of Common N-Oxidation Methods for Pyridine Scaffolds

Method Oxidizing Agent(s) Typical Conditions Advantages Disadvantages
Peracid-Mediated m-CPBA or Peracetic Acid (from H₂O₂/Acetic Acid) Organic solvent, 0°C to reflux High yields, reliable, well-established Stoichiometric use of peracid, potential safety hazards
Catalytic (TS-1) H₂O₂ in Methanol Packed-bed microreactor, continuous flow Safer, greener, high efficiency, scalable organic-chemistry.orgresearchgate.net Requires specialized reactor setup
Catalytic (Anhydride) H₂O₂ with catalytic Maleic Anhydride derivative 80°C Avoids stoichiometric peracids, tunable catalyst nih.govrsc.org May require elevated temperatures

Multi-Step Synthetic Pathways Incorporating Substituents

Constructing the 3-Nitro-4-hydroxy-5-bromopyridine N-oxide molecule often requires the sequential introduction of functional groups. The order of these reactions is critical and is dictated by the directing effects of the substituents already present on the ring. The N-oxide functionality is a key intermediate, as it activates the pyridine ring for both electrophilic and nucleophilic substitutions. arkat-usa.org

Nitration is a classic electrophilic aromatic substitution. The pyridine ring itself is electron-deficient and resistant to nitration, but the N-oxide group activates the ring. Nitration of pyridine N-oxide occurs selectively at the C4 position. sapub.orgresearchgate.net

The standard nitrating agent is a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often requiring elevated temperatures (e.g., 125-130°C) for the reaction to proceed. sapub.orgoc-praktikum.de The regioselectivity is strongly influenced by the resonance structures of the pyridine N-oxide, which show increased electron density specifically at the C4 position. sapub.org When other substituents are present, they also exert a directing influence; however, the nitration of a substituted pyridine-N-oxide containing a hydroxyl or ethoxy group has been shown to still favor the introduction of a nitro group at the 4-position. researchgate.net

The introduction of a bromine atom onto the pyridine N-oxide ring is another key electrophilic substitution. The N-oxide group activates the C2 and C4 positions, facilitating halogenation. researchgate.net However, achieving specific regioselectivity, especially at other positions, requires careful selection of reagents and consideration of other substituents on the ring.

Several brominating systems are available:

Harsh Reagents: Traditional methods may use reagents like bromine (Br₂) or phosphorus oxybromide (POBr₃), which can require harsh conditions. tcichemicals.comtcichemicals.com

Mild, Regioselective Reagents: Milder and more selective methods have been developed. For example, using p-toluenesulfonic anhydride as an activator with tetrabutylammonium bromide as the bromide source allows for highly regioselective bromination under mild conditions. tcichemicals.comtcichemicals.com Another system employs oxalyl bromide ((COBr)₂) with triethylamine in dibromomethane to achieve regioselective bromination of pyridine N-oxide derivatives. researchgate.net

The position of bromination is heavily influenced by the directing effects of existing functional groups. For example, a strong ortho-, para-directing group like a hydroxyl at C4 would direct an incoming electrophile (like Br⁺) to the C3 or C5 position.

Introducing a hydroxyl group at the C4 position can be achieved through several strategies. Direct C-H hydroxylation is challenging, so functional group interconversion is a more common and reliable approach.

A highly effective method involves the nucleophilic aromatic substitution (SNAr) of 4-nitropyridine-N-oxide. researchgate.net The nitro group at the C4 position is strongly electron-withdrawing, which activates this position for nucleophilic attack. The nitro group can be readily displaced by a variety of nucleophiles, including hydroxide or alkoxides (e.g., ethoxide), to yield the corresponding 4-hydroxy- or 4-alkoxypyridine-N-oxide. researchgate.net This reaction provides an excellent and widely used method for preparing 4-hydroxypyridine (B47283) derivatives. researchgate.net

Alternative, though less direct for C4-hydroxylation, methods exist for other positions. For instance, a metal-free photochemical valence isomerization of pyridine N-oxides can be employed for the selective synthesis of 3-hydroxypyridines. nih.govacs.orgnih.gov

Table 2: Summary of Key Reagents for Pyridine Ring Functionalization

Transformation Position Reagent(s) Notes
Nitration C4 Fuming HNO₃ / conc. H₂SO₄ Standard method for pyridine N-oxide; high temperature required. sapub.orgoc-praktikum.de
Bromination Varies (COBr)₂ / Et₃N Regioselective method for pyridine N-oxide derivatives. researchgate.net
Bromination C2 p-Toluenesulfonic anhydride / Bu₄NBr Mild, regioselective method for fused pyridine N-oxides. tcichemicals.comtcichemicals.com
Hydroxylation C4 Nucleophile (e.g., NaOH) on 4-nitropyridine-N-oxide Efficient SNAr reaction to replace the nitro group. researchgate.net
Hydroxylation C3 UV Light (Photochemical Isomerization) Metal-free method for C3-hydroxylation. nih.govacs.org

Regioselective Synthesis and Isomer Control

The synthesis of this compound presents a significant challenge in terms of regioselectivity, primarily due to the directing effects of the existing substituents on the pyridine ring. The hydroxy, bromo, and N-oxide functionalities all influence the position of electrophilic nitration.

Typically, the nitration of pyridine N-oxide itself predominantly yields the 4-nitro isomer. researchgate.net However, the presence of other substituents alters this selectivity. For instance, the nitration of 3-substituted pyridine-N-oxides often results in the introduction of a nitro group at the 4-position. researchgate.net

A plausible synthetic route to this compound would likely start from a pre-functionalized pyridine N-oxide, such as 5-bromo-4-hydroxypyridine N-oxide. The challenge then becomes the selective nitration at the C-3 position. The hydroxyl group at C-4 is an activating, ortho-, para-directing group, while the bromo group at C-5 is a deactivating, ortho-, para-directing group. The N-oxide group strongly directs nitration to the 4-position, but since this position is already occupied, the directing effects of the other substituents become crucial.

Controlling the formation of the desired 3-nitro isomer over other potential isomers, such as the 2-nitro or 6-nitro derivatives, requires careful selection of nitrating agents and reaction conditions. The use of mixed acid (a combination of nitric acid and sulfuric acid) is a common method for nitration. oc-praktikum.de The concentration of the acids, reaction temperature, and reaction time are critical parameters that must be optimized to favor the formation of the desired product. For instance, in the synthesis of 3,5-dimethyl-4-nitropyridine-N-oxide, controlling the temperature during the addition of the nitrating agent and the subsequent reaction is crucial for achieving a high yield and purity. google.com

Alternative nitrating agents, such as potassium nitrate in sulfuric acid, have been employed to improve reaction control and reduce the formation of byproducts. google.compatsnap.com This approach can sometimes offer milder reaction conditions and improved regioselectivity. The choice of solvent can also play a role in directing the regiochemical outcome of the nitration reaction.

Table 1: Factors Influencing Regioselectivity in the Nitration of Substituted Pyridine N-Oxides

FactorInfluence on RegioselectivityExample Reference
Existing Substituents The electronic nature and position of existing groups direct the incoming nitro group. Activating groups generally direct ortho and para, while deactivating groups direct meta. The N-oxide group strongly directs to the 4-position. researchgate.net
Nitrating Agent The reactivity of the nitrating agent (e.g., mixed acid, potassium nitrate) can affect the isomer distribution. google.compatsnap.com
Reaction Temperature Temperature control is critical to prevent over-nitration and the formation of undesired isomers. google.com
Solvent The polarity and coordinating ability of the solvent can influence the reactivity of the nitrating species and the substrate.General principle of organic synthesis

Green Chemistry Principles in Synthetic Route Design for Pyridine N-Oxides

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridine N-oxides, to minimize environmental impact and enhance safety. Key areas of focus include the use of safer solvents, alternative energy sources, and atom-economical reactions.

For the synthesis of pyridine N-oxides in general, several greener approaches have been developed. These include:

Alternative Oxidizing Agents: Traditional oxidation methods to form the N-oxide often use peroxy acids, which can be hazardous. Greener alternatives include the use of hydrogen peroxide with a catalyst, which produces water as the only byproduct. ccspublishing.org.cn

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify purification. One-pot multicomponent reactions under solvent-free conditions have been developed for the synthesis of polysubstituted pyridines. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. This has been successfully applied to the synthesis of pyridine derivatives. acs.org

Catalytic Systems: The use of reusable catalysts can improve the efficiency and reduce the waste of a synthetic process. Nitrogen-doped graphene has been used as a dual acid-base catalyst in the synthesis of polysubstituted pyridines. researchgate.net

While specific green synthetic routes for this compound are not extensively documented, the principles outlined above can be applied to its synthesis. For example, the initial N-oxidation step could potentially be carried out using a greener oxidizing system. The nitration step, which often uses harsh acids, could be a target for the development of a more environmentally benign catalytic system.

Table 2: Application of Green Chemistry Principles to Pyridine N-Oxide Synthesis

Green Chemistry PrincipleApplication in Pyridine N-Oxide SynthesisPotential Benefit
Use of Safer Solvents Replacing hazardous solvents with water or conducting reactions under solvent-free conditions.Reduced environmental impact and improved safety.
Use of Renewable Feedstocks Exploring bio-based starting materials for the pyridine ring.Increased sustainability.
Catalysis Employing reusable catalysts to minimize waste.Improved atom economy and reduced catalyst waste.
Energy Efficiency Utilizing microwave irradiation to reduce reaction times and energy consumption.Faster reactions and lower energy costs.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Reduced waste generation.

Synthetic Efficiency and Yield Optimization

Key parameters that are typically optimized to improve yield include:

Stoichiometry of Reagents: The molar ratio of the reactants can significantly impact the yield and the formation of byproducts. Fine-tuning the amount of the nitrating agent, for example, is crucial to prevent multiple nitrations or unreacted starting material.

Reaction Temperature and Time: As mentioned in the context of regioselectivity, temperature control is vital. A systematic study of the reaction temperature and duration can identify the optimal conditions for maximizing the yield of the desired product while minimizing decomposition or side reactions. For instance, the nitration of 3,5-lutidine-N-oxide is carried out at a specific temperature range for a set time to achieve a high yield. patsnap.com

Purification Methods: The choice of purification method can greatly affect the final isolated yield. Techniques such as recrystallization, column chromatography, or selective precipitation must be carefully chosen to effectively remove impurities without significant loss of the product. The crude product of the nitration of pyridine-N-oxide, for example, is often purified by recrystallization from acetone. oc-praktikum.de

Catalyst Selection and Loading: In catalytic reactions, the choice of catalyst and its concentration are critical for achieving high efficiency.

Table 3: Parameters for Optimization in the Synthesis of this compound

ParameterOptimization StrategyExpected Outcome
Nitrating Agent Concentration Varying the concentration of nitric acid in the mixed acid or the amount of potassium nitrate.Maximizing conversion of starting material while minimizing side reactions.
Reaction Temperature Profile Stepwise temperature control during reagent addition and the main reaction phase.Improved regioselectivity and reduced decomposition of the product.
Reaction Time Monitoring the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.Preventing the formation of degradation products and maximizing the yield of the desired isomer.
Work-up Procedure Optimizing the pH adjustment and extraction solvent for efficient product isolation.Higher recovery of the pure product.

By systematically investigating these parameters, it is possible to develop a robust and high-yielding synthesis for this compound, a valuable compound for further chemical exploration.

Chemical Reactivity and Reaction Mechanisms of 3 Nitro 4 Hydroxy 5 Bromopyridine N Oxide

Reactivity of the N-Oxide Moiety

The N-oxide group significantly influences the reactivity of the pyridine (B92270) ring. The oxygen atom can act as an electron-donating group through resonance, increasing the electron density at the ortho (2 and 6) and para (4) positions. bhu.ac.inthieme-connect.de This activation facilitates both electrophilic and nucleophilic attack. bhu.ac.in

Deoxygenation Reactions and Pathways

The removal of the oxygen atom from the N-oxide moiety is a fundamental transformation, often employed as a final step in a synthetic sequence to yield the corresponding pyridine derivative. A variety of reagents and methods have been developed for the deoxygenation of pyridine N-oxides, many of which are applicable to 3-Nitro-4-hydroxy-5-bromopyridine N-oxide. The choice of deoxygenation agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.orgorganic-chemistry.org

Common deoxygenation methods include the use of trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃). acs.org The mechanism generally involves the nucleophilic attack of the N-oxide oxygen onto the phosphorus reagent, followed by the elimination of the corresponding phosphine (B1218219) oxide.

Catalytic hydrogenation is another effective method for the deoxygenation of pyridine N-oxides. unimi.it This approach typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of a hydrogen source. unimi.it This method is often favored for its clean reaction profile and the avoidance of stoichiometric inorganic byproducts.

More recently, photoredox catalysis has emerged as a mild and efficient method for the deoxygenation of pyridine N-oxides. acs.org These reactions often proceed under visible light irradiation in the presence of a photocatalyst and a suitable reductant. acs.org

Reagent/MethodDescriptionReference
Trivalent Phosphorus Compounds (e.g., PCl₃, PPh₃)Involves nucleophilic attack of the N-oxide oxygen on the phosphorus reagent, followed by elimination of a phosphine oxide. acs.org
Catalytic Hydrogenation (e.g., Pd/C, PtO₂)Utilizes a metal catalyst and a hydrogen source to reduce the N-oxide to the corresponding pyridine. unimi.it
Photoredox CatalysisEmploys visible light, a photocatalyst, and a reductant for a mild deoxygenation process. acs.org

Nucleophilic Attack on the Pyridine N-Oxide Ring

The N-oxide group, in conjunction with the electron-withdrawing nitro group, renders the pyridine ring of this compound susceptible to nucleophilic attack. The resonance structures of pyridine N-oxide show increased electron density at the 2- and 4-positions, making them targets for electrophiles, and correspondingly, these positions become activated for nucleophilic attack upon protonation or coordination of the N-oxide oxygen to a Lewis acid. bhu.ac.inscripps.edu Nucleophilic substitution reactions on the pyridine N-oxide ring often occur at the positions ortho and para to the N-oxide. arkat-usa.org

For instance, in the related compound 4-nitropyridine-N-oxide, the nitro group can be readily displaced by various nucleophiles. researchgate.net This suggests that in this compound, nucleophilic attack could potentially occur at the C4 position, leading to the displacement of the nitro group, or at the C5 position, displacing the bromo substituent. The regioselectivity of such attacks would be influenced by the specific nucleophile, reaction conditions, and the electronic effects of the other substituents. The reaction between 4-nitropyridine (B72724) 1-oxide and piperidine (B6355638) in ethanol, for example, proceeds via a second-order kinetic process and can be accelerated by ultraviolet light. rsc.org

Electrophilic Substitution Patterns and Regioselectivity

The N-oxide functionality activates the pyridine ring towards electrophilic aromatic substitution, primarily at the 4-position. bhu.ac.insapub.org This is a consequence of the oxygen atom's ability to donate electron density into the ring via resonance, stabilizing the cationic intermediate formed during the substitution process. bhu.ac.in However, in this compound, the directing effects of the existing substituents must be considered.

The hydroxyl group at C4 is a strong activating group and an ortho-, para-director. The nitro group at C3 is a strong deactivating group and a meta-director. The bromo group at C5 is a deactivating group but is also an ortho-, para-director. The interplay of these directing effects, along with the activating effect of the N-oxide, will determine the regioselectivity of any further electrophilic substitution. Generally, the powerful activating effect of the hydroxyl group would be expected to dominate, directing incoming electrophiles to the positions ortho to it (C3 and C5). However, these positions are already substituted. Therefore, electrophilic substitution on this specific molecule is likely to be challenging and may require harsh reaction conditions.

Transformations Involving the Nitro Group

The nitro group is a key functional handle in this compound, participating in reduction reactions and activating the ring for nucleophilic aromatic substitution.

Reduction Reactions of Nitro Functionality

The reduction of the nitro group is a well-established transformation in organic synthesis, providing access to the corresponding amino compounds. This reduction can be achieved using a variety of reagents and conditions, and the choice of method often depends on the desired level of reduction and the compatibility with other functional groups in the molecule.

The reduction of a nitro group to an amine proceeds through a six-electron reduction, typically involving nitroso and hydroxylamino intermediates. nih.govthieme-connect.de Common methods for this transformation include:

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are employed in the presence of hydrogen gas. unimi.it This method is generally efficient and clean, but care must be taken to avoid the reduction of other sensitive functional groups.

Metal-Acid Systems: Reagents such as iron, tin, or zinc in the presence of an acid (e.g., HCl) are classic combinations for nitro group reduction. orientjchem.org

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst like Pd/C. It offers a convenient alternative to using gaseous hydrogen.

The selective reduction of the nitro group in the presence of the N-oxide can be challenging. However, by carefully selecting the catalyst and reaction conditions, it is often possible to achieve the desired chemoselectivity. In some cases, the reduction of the nitro group may be accompanied by the deoxygenation of the N-oxide. Under certain conditions, it is possible to selectively reduce the nitro group to a hydroxylamine. mdpi.com

Reagent/MethodProductReference
Catalytic Hydrogenation (e.g., Pd/C, H₂)Amine unimi.it
Metal-Acid Systems (e.g., Fe/HCl)Amine orientjchem.org
Transfer Hydrogenation (e.g., Pd/C, Hydrazine)Amine mdpi.com
Specific reducing agentsHydroxylamine mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

The strongly electron-withdrawing nature of the nitro group at the C3 position activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the negatively charged Meisenheimer complex intermediate that is formed during the reaction. In this compound, the nitro group is positioned ortho to the hydroxyl group and meta to the bromo substituent.

Reactions of the Hydroxyl Group

The hydroxyl group at the 4-position of this compound is a key site for chemical modification and significantly influences the molecule's reactivity through tautomerism.

Esterification can also be anticipated. For instance, 2-hydroxypyridine-N-oxide is utilized in peptide synthesis through the formation of activated esters. biosynth.com This suggests that the hydroxyl group of this compound could similarly be converted to an ester.

The 4-hydroxyl group of this compound exists in equilibrium with its tautomeric form, 4-pyridone N-oxide. This keto-enol tautomerism is a common feature of 2- and 4-hydroxypyridines. wikipedia.org In solution, the pyridone (keto) form is generally favored. wikipedia.org

This tautomerism has a profound impact on the reactivity of the molecule. The presence of the 4-pyridone tautomer can influence the site of electrophilic and nucleophilic attack. The oxygen atom of the hydroxyl group in the enol form is nucleophilic and can react with electrophiles. Conversely, the pyridone form possesses both an amide-like character and a carbonyl group, which can influence its reactivity in different ways. The predominance of the pyridone tautomer in solution is a critical consideration for any reaction involving the hydroxyl group. stackexchange.com

Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 3-Nitro-4-hydroxy-5-bromopyridine N-oxide is anticipated to provide key information about the electronic environment of the protons on the pyridine (B92270) ring. Due to the substitution pattern, two aromatic protons would be expected. The electron-withdrawing nature of the nitro group and the N-oxide functionality, combined with the influence of the hydroxyl and bromo substituents, would significantly deshield these protons, leading to chemical shifts in the downfield region of the spectrum. For a structurally related compound, 3-bromo-4-nitropyridine N-oxide, the protons are observed in the aromatic region, and similar shifts would be expected for the title compound. chemicalbook.com The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the pyridine ring. The carbons directly attached to the electron-withdrawing nitro group, the N-oxide, and the bromine atom are expected to show distinct chemical shifts. The carbon bearing the hydroxyl group would also have a characteristic resonance. The precise chemical shifts would be influenced by the cumulative electronic effects of all substituents.

Scalar coupling (J-coupling) between adjacent protons would provide information on the connectivity of the pyridine ring. The magnitude of the coupling constants can also offer insights into the geometry of the ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
H-2/H-6Downfield regionDependent on final proton assignment
H-6/H-2Downfield regionDependent on final proton assignment
C-2-Characteristic shiftInfluenced by N-oxide and adjacent substituents
C-3-Characteristic shiftInfluenced by nitro and bromo groups
C-4-Characteristic shiftInfluenced by hydroxyl group
C-5-Characteristic shiftInfluenced by bromo and nitro groups
C-6-Characteristic shiftInfluenced by N-oxide and adjacent substituents
OHVariableBroad signal, dependent on conditions

Note: The predicted values are based on the analysis of substituent effects on pyridine N-oxide systems. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between coupled protons. For this compound, a cross-peak between the two aromatic protons would confirm their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It would allow for the direct assignment of the carbon signals for the protonated positions on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those not attached to protons), such as the carbons bearing the nitro, hydroxyl, and bromo groups. For instance, correlations from the aromatic protons to the carbon atoms bearing the substituents would firmly establish the substitution pattern.

While solution-state NMR provides information about the molecule's structure in a solvated environment, solid-state NMR (ssNMR) offers insights into the structure, conformation, and intermolecular interactions in the crystalline state. For substituted pyridine N-oxides, ssNMR can be particularly informative about the effects of crystal packing and hydrogen bonding on the molecular structure. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid sample. The chemical shifts in the solid state may differ from those in solution due to the absence of solvent effects and the presence of intermolecular interactions. Furthermore, ssNMR can be used to study polymorphism, where a compound can exist in different crystalline forms, each with its own unique spectroscopic signature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide valuable information about bonding and intermolecular interactions.

The IR and Raman spectra of this compound would be characterized by a series of distinct bands corresponding to the vibrational modes of its functional groups.

N-O Stretching: The N-oxide group exhibits a characteristic stretching vibration. The position of this band is sensitive to the electronic nature of the other substituents on the pyridine ring.

NO₂ Vibrations: The nitro group will show two strong characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch, typically found in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

O-H Stretching: The hydroxyl group will give rise to a broad and intense stretching band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadness of this band is indicative of hydrogen bonding.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Notes
N-OStretching~1200 - 1300Sensitive to electronic effects
NO₂Asymmetric Stretch~1500 - 1600Strong intensity in IR
NO₂Symmetric Stretch~1300 - 1400Strong intensity in IR
O-HStretching~3200 - 3600Broad band due to hydrogen bonding
C-BrStretching< 800Lower frequency region

The presence of both a hydroxyl group (a hydrogen bond donor) and an N-oxide group (a strong hydrogen bond acceptor) suggests that this compound is likely to form extensive intermolecular hydrogen bonds in the solid state. These interactions can be studied in detail using vibrational spectroscopy.

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to the strength of the hydrogen bond. A significant shift to lower frequency and broadening of this band are classic indicators of strong hydrogen bonding. Temperature-dependent IR spectroscopy can also be used to study the dynamics of the hydrogen-bonding network. In the crystalline state, these hydrogen bonds will create a specific supramolecular architecture, which can be further elucidated by single-crystal X-ray diffraction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific data on the electronic transitions and chromophore analysis of this compound is not documented in available scientific literature. This analysis would typically involve identifying the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε), which are characteristic of the electronic structure of the molecule. The chromophores, parts of the molecule that absorb light, would include the nitropyridine N-oxide ring system, with the bromine, hydroxyl, and nitro substituents influencing the energy of the π → π* and n → π* transitions.

There are no published solvatochromism studies for this compound. Such studies would involve measuring the UV-Vis spectrum in a range of solvents with varying polarities to observe any shifts in the absorption maxima. These shifts (either hypsochromic or bathochromic) would provide insight into the nature of the electronic ground and excited states and the effect of solvent-solute interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Detailed mass spectrometry data, including the molecular ion peak and a characteristic fragmentation pattern for this compound, is not available. This analysis is crucial for confirming the molecular weight and providing structural information based on the fragmentation of the molecule under ionization.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

As there is no indication of chiral derivatives of this compound being synthesized or studied, no chiroptical spectroscopy data is available. This technique is only applicable to chiral molecules to study their interaction with polarized light.

Computational and Theoretical Investigations of 3 Nitro 4 Hydroxy 5 Bromopyridine N Oxide

Electron Density Distribution Analysis (e.g., Natural Bond Orbitals (NBO), Quantum Theory of Atoms in Molecules (QTAIM))

No publications were identified that performed Natural Bond Orbitals (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analyses on 3-Nitro-4-hydroxy-5-bromopyridine N-oxide. These analyses would provide insights into charge distribution, intramolecular interactions, and the nature of chemical bonds within the molecule.

Reaction Pathway Modeling and Transition State Analysis

There is a lack of research on the modeling of reaction pathways and the analysis of transition states involving this compound. Such studies are vital for understanding the mechanisms of reactions in which this compound might participate.

Conformational Analysis and Energy Landscapes

A conformational analysis and the corresponding energy landscapes for this compound have not been reported in the scientific literature. This information would be necessary to determine the most stable conformations of the molecule and the energy barriers between them.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful tools in computational chemistry for predicting the reactivity of chemical compounds based on their molecular structure. For a molecule like this compound, a QSRR study would aim to establish a mathematical relationship between its structural features (descriptors) and a specific measure of its reactivity.

A typical QSRR study on a series of substituted pyridine (B92270) N-oxides, including the title compound, would involve the calculation of a variety of molecular descriptors. These descriptors can be categorized as electronic, steric, and hydrophobic. Electronic descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges, are particularly relevant for understanding the reactivity of pyridine N-oxides. The presence of strong electron-withdrawing groups, like the nitro group, significantly influences the electron distribution in the pyridine ring and the properties of the N-O bond. researchgate.net

Steric descriptors, like molecular volume and surface area, would account for the influence of the substituents' size on the molecule's ability to interact with other reactants. Hydrophobic descriptors, such as the logarithm of the partition coefficient (logP), would be important in understanding the compound's behavior in different solvent environments.

For instance, a hypothetical QSRR model for the reactivity of a series of substituted pyridine N-oxides in a particular reaction could take the form of a linear equation:

Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2, ... are coefficients determined through statistical regression analysis of a training set of molecules with known reactivities. The predictive power of such a model would then be evaluated using a separate test set of compounds.

To illustrate the application of QSRR to this compound, a hypothetical dataset for a series of related compounds could be generated. This data would be used to build a model to predict a specific reactivity parameter, such as the rate constant for a nucleophilic substitution reaction.

Interactive Data Table: Hypothetical QSRR Descriptors for Substituted Pyridine N-Oxides

CompoundSubstituentsHOMO (eV)LUMO (eV)Dipole Moment (Debye)logPPredicted Reactivity (log k)
13-Nitro-4-hydroxy-5-bromo-7.2-2.55.81.22.1
23-Nitro-4-hydroxy-7.0-2.35.50.81.9
34-hydroxy-5-bromo-6.5-1.84.21.51.5
43-Nitro-5-bromo-7.5-2.85.11.92.5
5Pyridine N-oxide-6.2-1.54.20.51.0

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide valuable insights into its dynamic behavior and interactions with solvent molecules, particularly in an aqueous environment. The N-oxide functionality is known to be strongly hydrated in aqueous solutions. acs.org

An MD simulation would begin with the construction of a simulation box containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water). The interactions between all atoms in the system would be described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

The simulation would then proceed by numerically integrating Newton's equations of motion for each atom, allowing the system to evolve over time. By analyzing the trajectory of the atoms, various properties can be calculated. For example, the radial distribution function (RDF) between the oxygen atom of the N-oxide group and the hydrogen atoms of water molecules would reveal the structure of the solvation shell around this polar functional group.

Furthermore, MD simulations can be used to study the conformational flexibility of the molecule and the dynamics of its functional groups. For instance, the rotational dynamics of the nitro group and the hydrogen bonding patterns of the hydroxyl group with the solvent and the N-oxide oxygen can be investigated. These dynamic properties are crucial for understanding the molecule's reactivity and its interactions in a biological or chemical system.

The setup for a typical MD simulation to study the solvation of this compound in water is summarized in the following table.

Interactive Data Table: Typical Setup for a Molecular Dynamics Simulation

ParameterValueDescription
Force FieldAMBER, CHARMM, or GROMOSA set of empirical energy functions to describe the interactions between atoms.
Solvent ModelTIP3P, SPC/EA model to represent the water molecules in the simulation.
Box Size50 x 50 x 50 ųThe dimensions of the simulation box, typically a cube.
Temperature298 KThe temperature at which the simulation is run, controlled by a thermostat.
Pressure1 atmThe pressure at which the simulation is run, controlled by a barostat.
Simulation Time100 nsThe total time over which the system's dynamics are simulated.

Through such simulations, a detailed understanding of the microscopic behavior of this compound in solution can be achieved, complementing the static picture provided by quantum chemical calculations.

Advanced Applications and Functional Material Research of 3 Nitro 4 Hydroxy 5 Bromopyridine N Oxide

Catalytic Roles and Applications in Organic Reactions

The inherent electronic and structural features of 3-Nitro-4-hydroxy-5-bromopyridine N-oxide make it a promising candidate for various catalytic applications, from acting as a ligand in organometallic chemistry to participating in organocatalysis.

As a Ligand in Metal-Catalyzed Processes

The N-oxide and hydroxyl groups of this compound offer potent coordination sites for metal ions. Pyridine (B92270) N-oxides are well-established as effective ligands in a range of metal-catalyzed reactions. The oxygen atom of the N-oxide group is a hard donor, capable of coordinating to various transition metals. This coordination can modulate the metal center's electronic properties and steric environment, thereby influencing the catalytic activity and selectivity of the resulting complex. For instance, palladium complexes with pyridyl-armed 1,2,3-triazole ligands, which share coordination features with pyridine N-oxides, have proven to be robust and efficient catalysts for arylation reactions. chemimpex.com The presence of the nitro and bromo substituents on the pyridine ring of this compound would further influence the ligand's electronic properties, potentially enhancing catalytic performance in specific oxidative or cross-coupling reactions.

Organocatalysis and Acid/Base Catalysis

The structure of this compound contains both acidic (hydroxyl group) and basic (N-oxide group) sites, suggesting its potential as an acid-base catalyst. bldpharm.com The N-oxide functionality can act as a weak base, while the hydroxyl group, influenced by the electron-withdrawing nitro group, can serve as a proton donor. This bifunctionality is a valuable attribute in organocatalysis. For example, catalysts incorporating a pyridine ring and an amino group can function as basic catalysts due to the presence of nitrogen atoms with lone pair electrons. bldpharm.com Similarly, the combination of acidic and basic sites within the same molecule, as seen in this compound, could facilitate reactions such as the Knoevenagel condensation, where both an acidic and a basic site are required to activate the reacting species. bldpharm.com

Precursor for Functional Materials

The unique combination of functional groups on the this compound scaffold makes it an attractive precursor for the synthesis of a variety of functional materials, from those with interesting optical properties to complex polymeric structures.

Non-Linear Optical (NLO) Materials

Organic molecules with significant NLO properties are crucial for applications in optoelectronics and photonics. axios-research.com These properties often arise from molecules possessing a large delocalized π-electron system, typically coupled with electron-donating and electron-accepting groups to create a significant dipole moment. Organic NLO materials can exhibit efficient and rapid responsiveness due to the high mobility of π-electrons. The structure of this compound, with its aromatic pyridine ring, electron-donating hydroxyl group, and strong electron-withdrawing nitro group, fits the general design principles for second-order NLO chromophores. The charge transfer from the hydroxyl and N-oxide groups to the nitro group across the pyridine ring could lead to a large molecular hyperpolarizability, a key requirement for NLO activity.

Table 1: Comparison of Molecular Features for NLO Properties

FeatureGeneral Requirement for NLO ActivityPresence in this compound
π-Conjugated System Delocalized electron system to facilitate charge movement. axios-research.comYes (Pyridine ring)
Electron Donor Group To push electron density into the π-system.Yes (Hydroxyl group, N-oxide group)
Electron Acceptor Group To pull electron density from the π-system. axios-research.comYes (Nitro group)
Asymmetry Non-centrosymmetric molecular structure.Yes

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity, surface area, and catalytic activity, can be tuned by carefully selecting the metal and organic linker. This compound is an excellent candidate for a multitopic linker in the construction of MOFs. The hydroxyl and N-oxide groups can serve as coordination sites for metal centers, while the bromo-substituent offers a site for further post-synthetic modification. The rigidity of the pyridine ring provides a stable backbone for the framework. The functional groups (nitro, hydroxyl) within the pores of a resulting MOF could be used to create specific binding sites for guest molecules, leading to applications in gas storage, separation, or heterogeneous catalysis.

Precursor in Polymer Chemistry (e.g., monomers, modifiers)

The reactivity of the functional groups on this compound allows for its potential use as a monomer or a modifying agent in polymer chemistry. The hydroxyl group can be used for esterification or etherification reactions to incorporate the molecule into polyester or polyether chains. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to create conjugated polymers with interesting electronic and optical properties. Furthermore, the compound could be used to modify the surface of existing polymers, imparting new properties such as increased thermal stability, flame retardancy (due to the bromine and nitrogen content), or specific chemical reactivity. The related compound, 3-Bromo-4-hydroxy-5-nitropyridine, is already explored for its potential in developing novel polymers and coatings that require specific chemical properties for durability and resistance. chemimpex.com

Table 2: Potential Polymerization/Modification Reactions

Functional GroupPotential ReactionPolymer Type / Application
Hydroxyl (-OH) Esterification, EtherificationPolyesters, Polyethers
Bromo (-Br) Suzuki Coupling, Sonogashira CouplingConjugated Polymers
Nitro (-NO2) Reduction to Amine (-NH2)Polyamides, Polyimides (after reduction)
Entire Molecule Additive / ModifierEnhanced thermal stability, Flame retardancy

Reagent in Analytical Chemistry Methods

Although detailed analytical methods specifically employing this compound are not extensively documented, compounds with similar structures, such as 3-bromo-4-hydroxy-5-nitropyridine, are utilized as reagents in analytical chemistry. chemimpex.com These applications often involve the detection and quantification of other chemical substances, playing a crucial role in quality control across various industries. chemimpex.com

The highly functionalized nature of this compound suggests its potential utility in several analytical applications. The acidic hydroxyl group, the electron-withdrawing nitro group, and the reactive bromo substituent could be exploited for colorimetric or spectrophotometric analysis of metal ions or other specific analytes. The N-oxide group itself can influence the electronic properties of the pyridine ring, potentially enhancing its chromophoric or fluorophoric characteristics upon binding to a target molecule.

Table 1: Potential Analytical Applications of this compound Based on Structural Analogs

Analytical TechniquePotential Role of the CompoundTarget Analytes
Colorimetry/SpectrophotometryComplexing agent or chromogenic reagentMetal ions, specific organic molecules
Fluorescence SpectroscopyFluorogenic reagentBiologically relevant ions or molecules
Chemical SensorsActive material for selective bindingEnvironmental pollutants, industrial chemicals

Further research would be necessary to develop and validate specific analytical methods using this compound.

Role as a Synthetic Building Block for Complex Chemical Architectures

The true potential of this compound likely lies in its role as a synthetic intermediate for the construction of more complex and potentially bioactive molecules. Heterocyclic N-oxides, in general, are recognized as valuable precursors in medicinal chemistry and drug development, leading to compounds with a wide range of therapeutic activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov

The various functional groups on the this compound ring system offer multiple reaction sites for elaboration into more complex structures. For instance:

The bromo substituent is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon bonds and the construction of larger molecular frameworks.

The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This amino intermediate opens pathways to a diverse array of heterocyclic systems.

The hydroxyl group can be alkylated or acylated to introduce different side chains, which can modulate the solubility and biological activity of the resulting molecules.

The N-oxide functionality can direct substitution reactions on the pyridine ring and can also be removed at a later synthetic stage if desired.

Compounds with similar structural motifs, like 3-bromo-4-hydroxy-5-nitropyridine, are considered key intermediates in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.com The unique combination of functional groups enhances their reactivity and utility in creating novel therapeutic agents and materials. chemimpex.com

Table 2: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
BromoCross-coupling (e.g., Suzuki)Biaryl compounds, substituted pyridines
NitroReductionAminopyridine derivatives
HydroxylAlkylation/AcylationEthers, esters with diverse side chains
N-OxideDeoxygenationSubstituted 3-nitro-5-bromopyridines

The strategic manipulation of these functional groups allows chemists to use this compound as a scaffold to build intricate molecular architectures with potential applications in medicinal chemistry, materials science, and agrochemical research.

Future Research Directions and Perspectives for 3 Nitro 4 Hydroxy 5 Bromopyridine N Oxide

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for the synthesis of pyridine (B92270) N-oxides, such as oxidation with hydrogen peroxide in acetic acid or with meta-chloroperoxybenzoic acid (mCPBA), are well-established, future research should focus on developing more sustainable and efficient routes to 3-Nitro-4-hydroxy-5-bromopyridine N-oxide and its derivatives. arkat-usa.org The existing multi-step synthesis, likely involving nitration, bromination, and oxidation of a pyridine precursor, could be optimized to improve yield, reduce waste, and enhance safety.

Future avenues of exploration include:

Continuous Flow Synthesis: Transitioning the synthesis from batch to continuous flow processing could offer significant advantages. Microreactors can provide superior control over reaction parameters such as temperature and pressure, which is particularly crucial for potentially hazardous nitration reactions. google.com This approach can lead to higher yields, improved safety profiles, and easier scalability.

Green Oxidation Protocols: Research into greener oxidizing agents and catalytic systems is a priority. Methodologies utilizing catalysts like methyltrioxorhenium (MTO) with aqueous hydrogen peroxide or enzyme-based systems could offer more environmentally benign alternatives to traditional peracids. arkat-usa.orgrsc.org

Late-Stage Functionalization: Developing methods for the direct, late-stage introduction of the nitro, hydroxy, or bromo groups onto a pre-formed 4-hydroxypyridine (B47283) N-oxide scaffold would provide modular and flexible access to a range of analogues for structure-activity relationship studies.

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyPotential AdvantagesResearch Focus
Continuous Flow SynthesisEnhanced safety, improved yield and purity, scalability. google.comOptimization of reactor design, residence time, and reagent mixing.
Catalytic Green OxidationReduced waste, avoidance of hazardous reagents, milder reaction conditions. arkat-usa.orgScreening of novel metal and biocatalytic systems.
Late-Stage C-H FunctionalizationRapid access to analogues, improved synthetic efficiency. rsc.orgresearchgate.netDevelopment of regioselective nitration and bromination methods for activated N-oxide rings.

Exploration of Undiscovered Reactivity Patterns

The unique electronic nature of this compound, stemming from its push-pull substitution pattern, suggests a rich and largely unexplored reactive landscape. Pyridine N-oxides are known to be more reactive than their parent pyridines towards both electrophiles and nucleophiles. nih.gov The interplay between the substituents on this specific molecule could lead to novel transformations.

Key research areas could include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, enhanced by the nitro and bromo groups, makes it a prime candidate for SNAr reactions. A systematic investigation of the reactivity of the bromo substituent with various nucleophiles (e.g., amines, thiols, alkoxides) could yield a library of novel 5-substituted derivatives. The N-oxide functionality is known to activate the pyridine ring for such substitutions. nih.gov

Radical Chemistry: Pyridine N-oxides can act as precursors to oxygen-centered radicals under photoredox catalysis, enabling C–H functionalization reactions. acs.orgacs.org Investigating the potential of this compound to act as a hydrogen atom transfer (HAT) reagent could open new avenues in synthetic chemistry. researchgate.netchemrxiv.org

Cycloaddition Reactions: The N-oxide moiety can participate in cycloaddition reactions. Exploring its reactivity with various dipolarophiles could lead to the synthesis of novel, complex heterocyclic frameworks.

Advanced Spectroscopic Characterization Techniques for In-Situ Studies

To fully understand the reactivity of this compound, advanced spectroscopic techniques are required to probe reaction mechanisms and identify transient intermediates.

Future research should leverage:

In-Situ Spectroscopy: Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy can monitor reactions in real-time. This would allow for the direct observation of key intermediates and provide crucial kinetic data, for instance, during SNAr reactions or catalytic cycles. researchgate.net

Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) studies will be essential for the unambiguous structural elucidation of new derivatives.

X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its derivatives would provide definitive information on their three-dimensional structure, bond lengths, and intermolecular interactions, which are crucial for understanding their physical properties and reactivity. nih.govresearchgate.net

Integration of Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from property prediction to novel compound design. nih.govspringernature.com Applying these tools to this compound could significantly accelerate its development.

Potential applications include:

Property Prediction: ML models, trained on existing chemical databases, could predict key physicochemical properties (e.g., solubility, pKa, dipole moment) and biological activities for the target molecule and its virtual derivatives. This would allow for the pre-screening of compounds before synthesis. nih.gov

De Novo Design: Generative AI models can design novel molecules with desired properties. youtube.com By using this compound as a starting point, these models could suggest new analogues with potentially enhanced activity or improved properties for specific applications.

Reaction Outcome Prediction: AI tools are being developed to predict the outcomes and optimal conditions for chemical reactions. These could be used to refine the synthesis of the target compound and its derivatives, saving time and resources. arxiv.org

Table 2: Potential AI/ML Applications
AI/ML ApplicationObjectiveExpected Outcome
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity based on chemical structure.Identification of key structural features for desired activity.
Generative Adversarial Networks (GANs)Design novel molecules with optimized properties. youtube.comA virtual library of new compounds for targeted synthesis.
Retrosynthesis PredictionPropose efficient synthetic routes. arxiv.orgNovel and optimized pathways for synthesis.

Expanding Applications in Emerging Chemical Technologies

The dense functionalization of this compound makes it an attractive building block for various advanced applications. While pyridine N-oxides are known components in medicinal chemistry and materials science, the specific combination of functional groups in this molecule could unlock new possibilities. semanticscholar.orgnih.gov

Future research could explore its use in:

Materials Science: The molecule's high polarity and potential for hydrogen bonding could be exploited in the design of novel organic materials, such as nonlinear optical materials or components for organic electronics.

Coordination Chemistry: The N-oxide and hydroxy groups are excellent ligands for metal ions. nih.govrsc.org The synthesis and characterization of coordination polymers or metal-organic frameworks (MOFs) incorporating this molecule could lead to new materials with interesting catalytic, magnetic, or porous properties.

Agrochemicals: The pyridine core is a common feature in many pesticides and herbicides. The unique substitution pattern of this compound could be a starting point for the development of new agrochemicals with novel modes of action.

Systematic Structure-Reactivity Relationship Studies

This research would involve the synthesis of a matrix of related compounds and the evaluation of their properties.

Systematic Derivatization: A library of analogues would be synthesized where each of the key positions is systematically varied. For example:

Replacing the bromo group with other halogens (Cl, I) or a cyano group.

Modifying the nitro group's position or replacing it with other electron-withdrawing groups.

Alkylating or acylating the hydroxy group.

Quantitative Analysis: The reactivity of each analogue would be quantified. For instance, the rate constants for a model SNAr reaction could be measured. The electronic properties could be probed using techniques like cyclic voltammetry, and Hammett plots could be constructed to correlate substituent effects with reactivity. acs.org This systematic approach would provide deep insights into the electronic interplay of the functional groups and enable the fine-tuning of the molecule's properties for specific applications.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-Nitro-4-hydroxy-5-bromopyridine N-oxide?

Answer:
The synthesis of halogenated nitro-pyridine derivatives often involves sequential functionalization of the pyridine ring. A critical step is controlling regioselectivity during nitration and halogenation. For example, nitration typically precedes bromination due to the directing effects of substituents, but steric hindrance from bulky groups (e.g., hydroxy or N-oxide) may require alternative catalysts or solvent systems. Direct fluorination of nitro-pyridine N-oxides has been reported as a method for introducing halogens, but reaction conditions (e.g., temperature, stoichiometry) must balance reactivity and stability of intermediates . Characterization via 1H^1H-NMR and LC-MS is essential to confirm purity and regiochemistry.

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
Multi-modal spectroscopic analysis is required:

  • X-ray crystallography resolves bond angles and confirms substituent positions.
  • FT-IR identifies functional groups (e.g., nitro stretch at ~1520 cm1^{-1}, N-oxide at ~1250 cm1^{-1}).
  • Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns.
  • Thermogravimetric analysis (TGA) assesses thermal stability, which is critical for handling during downstream applications.
    Contradictions in data (e.g., unexpected 13C^{13}C-NMR shifts) may indicate tautomerism or solvent interactions, necessitating computational modeling (DFT) to validate .

Advanced: What methodological frameworks are recommended for studying the biological activity of this compound?

Answer:

  • In vitro assays : Use hepatocellular carcinoma cells (e.g., HepG2, Huh7) to evaluate cytotoxicity, with OCT1-knockout models to rule out transporter-mediated uptake, as demonstrated in sorafenib N-oxide studies .
  • Kinetic analysis : Measure reaction rates with biomolecules (e.g., glutathione) to assess redox activity, which is common in nitroaromatic compounds.
  • Dose-response modeling : Apply nonlinear regression (e.g., Hill equation) to quantify potency (IC50_{50}) and efficacy.
    Contradictory results (e.g., unexpected uptake in OCT1-negative cells) may indicate passive diffusion or alternative transporters, requiring proteomic profiling .

Advanced: How should researchers address contradictory data in mechanistic studies of this compound?

Answer:
Systematic contradiction analysis involves:

Hypothesis refinement : Re-examine assumptions (e.g., "all cellular uptake is transporter-mediated") using knockout models or competitive inhibitors .

Experimental replication : Vary conditions (pH, temperature) to identify artifacts.

Cross-disciplinary validation : Combine biochemical assays with computational docking to reconcile kinetic data with binding affinities.
For example, inconsistencies in transport studies may arise from unaccounted protein binding or metabolic byproducts, necessitating LC-MS/MS to track compound degradation .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitroaromatic compounds are often mutagenic; use nitrile gloves, lab coats, and fume hoods.
  • Waste disposal : Neutralize reactive intermediates (e.g., bromine) with sodium thiosulfate before disposal.
  • Stability testing : Monitor for exothermic decomposition during storage via differential scanning calorimetry (DSC).

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use DMSO-PBS mixtures (<5% DMSO) to balance solubility and biocompatibility.
  • Prodrug design : Modify the hydroxy group with ester linkages to enhance lipophilicity, then enzymatically cleave in vivo.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability, as demonstrated with similar nitroheterocycles .

Basic: How can researchers design a robust SAR (Structure-Activity Relationship) study for derivatives?

Answer:

  • Scaffold diversification : Synthesize analogs by replacing bromine with other halogens or modifying the N-oxide group.
  • Biological testing : Prioritize assays relevant to hypothesized mechanisms (e.g., antimicrobial activity via nitroreductase inhibition).
  • Statistical analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity .

Advanced: What computational tools are effective for predicting the compound’s reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide rational design.
  • QSPR models : Relate structural descriptors (e.g., logP, polar surface area) to observed reactivity or toxicity .

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